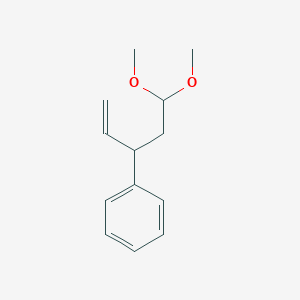![molecular formula C13H18O3 B14645380 (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane CAS No. 52094-00-5](/img/structure/B14645380.png)
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane typically involves the reaction of 2-methylphenol with an appropriate dioxolane precursor. One common method is the acid-catalyzed condensation of 2-methylphenol with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. Additionally, the dioxolane ring may participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the phenoxy group, making it less versatile in certain applications.
2-Methylphenol:
4-Phenyl-1,3-dioxolane: Similar structure but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the 2-methylphenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
52094-00-5 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(4R)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-10-6-4-5-7-12(10)14-8-11-9-15-13(2,3)16-11/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1 |
Clave InChI |
VWYJFDMNXJTNQS-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC=CC=C1OC[C@@H]2COC(O2)(C)C |
SMILES canónico |
CC1=CC=CC=C1OCC2COC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


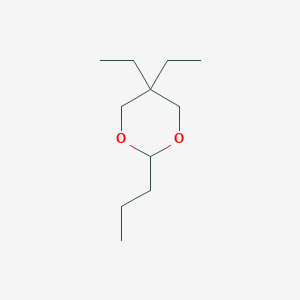
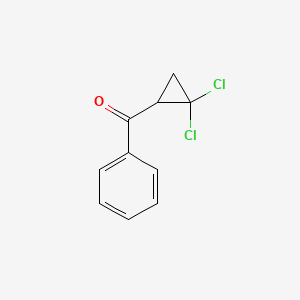

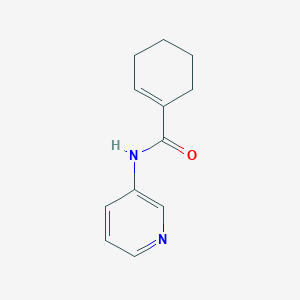



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


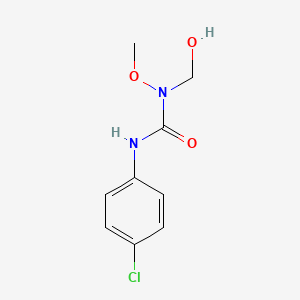
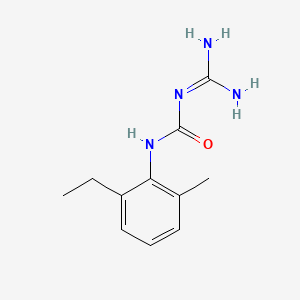
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
